molecular formula C9H21ClN2 B13223339 2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride

2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride

Cat. No.: B13223339
M. Wt: 192.73 g/mol
InChI Key: FQZFUIVZPZXTLZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H21ClN2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods may include the use of parallel solid-phase synthesis and photocatalytic synthesis . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions can vary widely. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with specific molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H21ClN2

Molecular Weight

192.73 g/mol

IUPAC Name

2,6-dimethyl-1-propan-2-ylpiperazine;hydrochloride

InChI

InChI=1S/C9H20N2.ClH/c1-7(2)11-8(3)5-10-6-9(11)4;/h7-10H,5-6H2,1-4H3;1H

InChI Key

FQZFUIVZPZXTLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1C(C)C)C.Cl

Origin of Product

United States

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